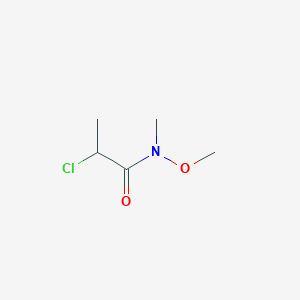![molecular formula C11H6ClFN4 B1486522 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-48-9](/img/structure/B1486522.png)
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
概要
説明
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C11H6ClFN4 and its molecular weight is 248.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structure Analysis
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been the subject of extensive synthesis and structure analysis. Researchers have synthesized various derivatives and characterized them using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. For example, Sallam et al. (2021) conducted a detailed study involving density functional theory calculations and Hirshfeld surface analysis to understand the molecular structure and interactions of similar compounds (Sallam et al., 2021).
Biological and Pharmacological Activities
Several studies have explored the biological and pharmacological potential of these compounds. For instance, Shamroukh and Ali (2008) found that some derivatives demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). Additionally, compounds in this category have shown hypotensive effects without affecting heart rate in rat models, indicating potential applications in cardiovascular diseases (Katrusiak et al., 2001).
Agrochemical Uses
Sallam et al. (2022) reported on the use of pyridazine derivatives, including this compound, in agriculture. These compounds find applications as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals. Their research included synthesis, structure elucidation, and a docking study of the compound against the fungus Fusarium oxysporum (Sallam et al., 2022).
Anti-Diabetic Potential
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including derivatives of this compound, and evaluated them as anti-diabetic medications. These compounds showed potential in inhibiting Dipeptidyl peptidase-4, a key enzyme in glucose metabolism (Bindu et al., 2019).
作用機序
Target of Action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . Compounds in this class are known to interact with various targets, including enzymes like carbonic anhydrase and cholinesterase, and receptors in the central nervous system . The specific targets for “6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
生化学分析
Biochemical Properties
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. The inhibition of these enzymes can lead to various downstream effects on metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and changes in signal transduction. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to enzyme active sites, where it can inhibit or activate enzyme activity. The compound’s structure allows it to fit into the active sites of target enzymes, forming stable complexes that prevent substrate binding or catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which toxicity increases significantly .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with target enzymes and proteins, thereby modulating its biochemical effects .
特性
IUPAC Name |
6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-3-1-2-4-8(7)13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGBCOHTUHFRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)

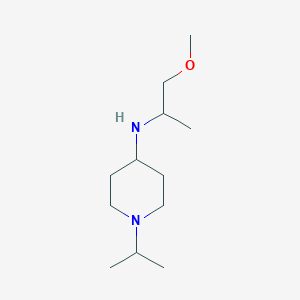
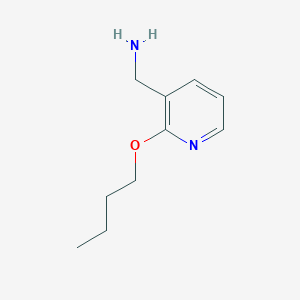
amine](/img/structure/B1486447.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
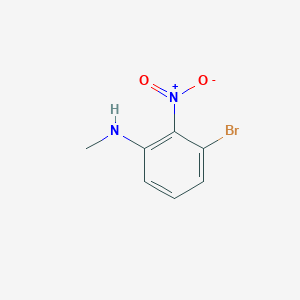
amine](/img/structure/B1486452.png)
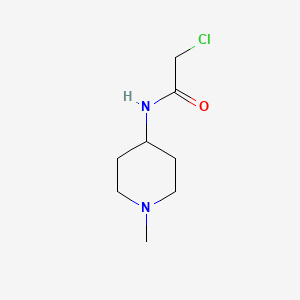
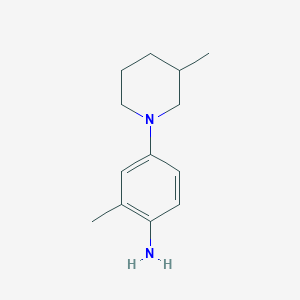
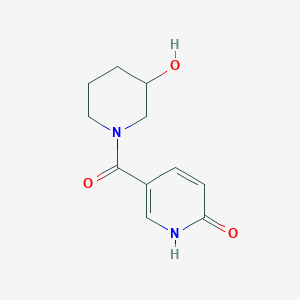
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
